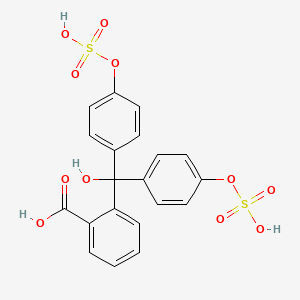
2-(ヒドロキシビス(4-(スルホナトオキシ)フェニル)メチル)安息香酸三カリウム
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Tripotassium 2-(hydroxybis(4-(sulphonatooxy)phenyl)methyl)benzoate is a chemical compound known for its distinct structural properties and potential applications across various fields of science and industry. Its molecular structure is characterized by a benzoate core attached to a 2-(hydroxybis(4-(sulphonatooxy)phenyl)methyl) group, with three potassium ions balancing the charge. This compound demonstrates remarkable stability and reactivity, making it a subject of interest for researchers.
科学的研究の応用
Tripotassium 2-(hydroxybis(4-(sulphonatooxy)phenyl)methyl)benzoate finds applications in several scientific fields:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential interactions with biomolecules and its effects on biological systems.
Medicine: Investigated for possible therapeutic properties and drug development.
Industry: Utilized in the production of specialty chemicals and materials due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tripotassium 2-(hydroxybis(4-(sulphonatooxy)phenyl)methyl)benzoate generally involves a multi-step process. One of the key starting materials is 4-(sulphonatooxy)benzaldehyde, which undergoes a condensation reaction with benzoic acid in the presence of a potassium hydroxide solution. The reaction mixture is typically heated to reflux, facilitating the formation of the intermediate product, 2-(hydroxybis(4-(sulphonatooxy)phenyl)methyl)benzoic acid. This intermediate is then neutralized with an excess of potassium hydroxide to produce the tripotassium salt.
Industrial Production Methods
Industrial production of this compound may employ similar synthetic routes but on a larger scale, utilizing high-efficiency reactors and optimized reaction conditions to maximize yield. The process often includes steps such as recrystallization and purification to ensure the final product's purity and quality.
化学反応の分析
Types of Reactions It Undergoes
Tripotassium 2-(hydroxybis(4-(sulphonatooxy)phenyl)methyl)benzoate can undergo various types of chemical reactions:
Oxidation: It can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert it back to simpler benzoate derivatives.
Substitution: The sulphonate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reducing agents such as lithium aluminium hydride or sodium borohydride may be used.
Substitution: Conditions often involve nucleophilic reagents like hydroxide ions or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific pathway:
Oxidation: Oxidized benzoate derivatives.
Reduction: Reduced forms of the original compound or simpler benzoate derivatives.
Substitution: Derivatives with different substituent groups replacing the sulphonate moieties.
作用機序
The mechanism by which tripotassium 2-(hydroxybis(4-(sulphonatooxy)phenyl)methyl)benzoate exerts its effects involves its ability to interact with various molecular targets. The sulphonate groups and the benzoate core can form interactions with enzymes, receptors, or other biomolecules, influencing their activity and function. These interactions may alter signaling pathways, leading to observable biological effects.
類似化合物との比較
Tripotassium 2-(hydroxybis(4-(sulphonatooxy)phenyl)methyl)benzoate stands out due to its unique structure and reactivity. When compared to similar compounds like dipotassium 2-(hydroxyphenyl)methylbenzoate or tripotassium 4-(sulphonatooxy)phenylbenzoate, its additional sulphonate groups provide enhanced solubility and reactivity, making it more versatile in various applications.
List of Similar Compounds
Dipotassium 2-(hydroxyphenyl)methylbenzoate
Tripotassium 4-(sulphonatooxy)phenylbenzoate
Sodium 2-(hydroxyphenyl)methylbenzoate
Potassium 2-(hydroxyphenyl)methylbenzoate
This compound’s unique structure and properties highlight its potential for a wide range of scientific and industrial applications, setting it apart from its peers.
特性
CAS番号 |
62625-16-5 |
|---|---|
分子式 |
C20H16KO11S2 |
分子量 |
535.6 g/mol |
IUPAC名 |
2-[hydroxy-bis(4-sulfooxyphenyl)methyl]benzoic acid |
InChI |
InChI=1S/C20H16O11S2.K/c21-19(22)17-3-1-2-4-18(17)20(23,13-5-9-15(10-6-13)30-32(24,25)26)14-7-11-16(12-8-14)31-33(27,28)29;/h1-12,23H,(H,21,22)(H,24,25,26)(H,27,28,29); |
InChIキー |
GTTWNUBVPDUJCH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)O)C(C2=CC=C(C=C2)OS(=O)(=O)O)(C3=CC=C(C=C3)OS(=O)(=O)O)O |
正規SMILES |
C1=CC=C(C(=C1)C(=O)O)C(C2=CC=C(C=C2)OS(=O)(=O)O)(C3=CC=C(C=C3)OS(=O)(=O)O)O.[K] |
Key on ui other cas no. |
62625-16-5 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















